5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole

Descripción

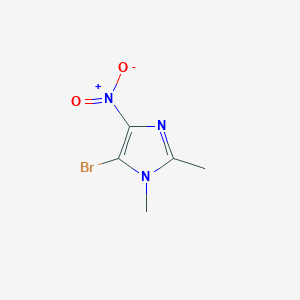

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1,2-dimethyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNLLYFCHCFJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175344 | |

| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21117-52-2 | |

| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021117522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC226232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1,2 Dimethyl 4 Nitro 1h Imidazole and Analogues

Foundational Synthetic Approaches to Substituted Imidazoles

The synthesis of the imidazole (B134444) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this important structural motif. rsc.orgresearchgate.net These methods are often categorized by the number of bonds formed during the key ring-forming step. The strategic selection of a synthetic route is crucial for controlling the substitution pattern on the final product, a concept known as regiocontrol.

Regiocontrol in Imidazole Ring Formation

Regiocontrol in imidazole synthesis refers to the ability to dictate the precise placement of substituents at the various positions of the imidazole ring (N-1, C-2, C-4, and C-5). Achieving high regioselectivity is a significant challenge and a primary focus of modern synthetic methods. rsc.org The choice of starting materials and reaction conditions directly influences the outcome. For instance, certain multi-component reactions can provide highly substituted imidazoles in a single step, with the substitution pattern determined by the nature of the reactants. organic-chemistry.org

For example, the reaction of α-azidoenones with substituted nitriles can form tri-substituted NH-imidazoles. rsc.org Similarly, reacting imidamides with carboxylic acids in the presence of a copper catalyst allows for regioselective substitution at the C-2 and C-4 positions. rsc.orgresearchgate.net The development of protocols that provide complete regioselectivity, such as those for synthesizing 1,4-disubstituted imidazoles, are of particular importance as they allow access to compounds that are challenging to prepare using traditional methods. rsc.org

Strategic Bond Disconnections in Imidazole Synthesis

The conceptual process of "disconnecting" a target molecule into simpler, readily available starting materials is a fundamental strategy in synthetic planning. bham.ac.uk For the imidazole ring, several bond disconnection strategies are commonly employed, categorized by the number of bonds formed in the final cyclization step.

One-Bond Disconnection: These syntheses involve the cyclization of a linear precursor that already contains all the necessary atoms for the ring. An example is the cyclization of amido-nitriles to form disubstituted imidazoles. researchgate.net

Two-Bond Disconnection: This is a common approach where two separate fragments are combined to form the ring. A recent example involves the reaction of benzimidates with 2H-azirines, which corresponds to combining a C2–N3 fragment with an N1–C4–C5 unit. rsc.org

Three-Bond Disconnection: In these more complex, often multi-component reactions, three bonds are formed to construct the heterocycle. A copper-catalyzed reaction between imidamides and carboxylic acids exemplifies this approach. rsc.orgresearchgate.net

The choice of disconnection strategy depends on the desired substitution pattern and the availability of starting materials.

Targeted Synthesis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole

The synthesis of this compound is best achieved not by building the ring with all substituents in place, but by the sequential functionalization of a simpler, pre-existing imidazole core. A logical and efficient pathway begins with 1,2-dimethylimidazole (B154445), which already contains the required N-1 and C-2 methyl groups. This approach circumvents the formation of regioisomers that can occur when methylating a pre-functionalized imidazole. thieme-connect.de The synthesis then proceeds through two key electrophilic substitution reactions: nitration followed by bromination.

Precursor Functionalization and Sequential Transformations

The core of the synthesis lies in the controlled addition of the nitro and bromo groups to the 1,2-dimethylimidazole starting material. The order of these steps is crucial, as the electronic nature of the group introduced first will direct the position of the second incoming substituent.

The introduction of a nitro group onto the imidazole ring is a classic electrophilic aromatic substitution. For imidazole precursors like 2-methylimidazole, this is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. tsu.rugoogle.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve good yields and prevent side reactions or decomposition. tsu.ruicm.edu.pl The electron-donating effect of the two methyl groups in 1,2-dimethylimidazole activates the ring towards electrophilic attack, primarily directing the incoming nitro group to the C-4 or C-5 position.

| Imidazole Precursor | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Methylimidazole | HNO₃, H₂SO₄, Acetic Anhydride | 60-65°C, then 18-20°C for 3-3.5h | 2-Methyl-4(5)-nitroimidazole | 90% tsu.ru |

| 4-Bromo-1H-imidazole | Conc. HNO₃, Conc. H₂SO₄ | 110°C, 1 hr | 5-Bromo-4-nitro-1H-imidazole | 87% chemicalbook.com |

| Imidazole | 98% HNO₃, 98% H₂SO₄ | <15°C | 4,5-Dinitroimidazole | ~52% icm.edu.pl |

| 2-Methylimidazole | Ammonium nitrate, 98% HNO₃ | 65-97°C, 1.5-6h | 2-Methyl-4(5)-nitroimidazole | 76% tsu.ru |

Following nitration to obtain 1,2-dimethyl-4-nitro-1H-imidazole, the next step is bromination. The nitro group at the C-4 position is a strong electron-withdrawing group, which deactivates the imidazole ring towards further electrophilic attack. This deactivating effect also directs the incoming electrophile (bromine) to the C-5 position, leading to the desired product.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often carried out in an acidic medium or in the presence of a base to neutralize the HBr byproduct. researchgate.net For deactivated aromatic systems, using NBS in concentrated sulfuric acid is an effective method for monobromination. acs.org The synthesis of related compounds like 2-bromo-4-nitro-1H-imidazole often involves the dibromination of 4-nitroimidazole (B12731), followed by a selective reductive debromination to remove the bromine at the 5-position. acs.org However, for the synthesis of the target molecule, direct, regioselective bromination at the C-5 position of the nitrated precursor is the more direct route.

| Starting Material | Brominating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Nitroimidazole | Bromine (Br₂) | Aqueous NaHCO₃, 0-5°C, 4-6h | 2,5-Dibromo-4-nitro-1H-imidazole | 88% |

| 4-Nitroimidazole | N-Bromosuccinimide (NBS) | MeOH | 5-Bromo-4-nitro-1H-imidazole derivative | 80% thieme-connect.de |

| Deactivated Aromatics | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | Monobrominated product | Good acs.org |

Bromination Strategies for Imidazole Ring Systems[2],[3],[4],

Regioselective Bromination at C5 (or C4 in related isomers)

The introduction of a bromine atom at a specific position on the nitroimidazole ring is a critical step that is governed by the directing effects of the existing substituents. The electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic substitution, making bromination challenging and influencing the position of substitution.

Direct bromination of 2-nitroimidazole with N-bromosuccinimide (NBS) has been shown to yield 4,5-dibromo-2-nitroimidazole quantitatively. researchgate.netrsc.org However, achieving selective monobromination can be difficult. For instance, the bromination of 1-methyl-2-nitroimidazole in dioxane can produce a mixture of 4-bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole. researchgate.net

A common strategy to achieve regioselectivity involves the bromination of a 4-nitroimidazole precursor. The synthesis of 2-bromo-4-nitroimidazole, a key intermediate, is achieved through the dibromination of 4-nitroimidazole to form 2,5-dibromo-4-nitroimidazole, followed by a selective debromination step. acs.orgacs.org This indirect approach highlights the challenges of direct regioselective bromination at the C5 position in the presence of a C4 nitro group. The bromination of 2-alkyl-4(5)-nitroimidazoles has also been studied as a method to obtain 2-alkyl-4(5)-nitro-5(4)-bromoimidazoles. researchgate.net

| Starting Material | Brominating Agent | Product(s) | Notes |

| 2-Nitroimidazole | N-Bromosuccinimide | 4,5-Dibromo-2-nitroimidazole | Quantitative yield. researchgate.netrsc.org |

| 1-Methyl-2-nitroimidazole | Bromine in dioxane | 4-Bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole | Mixture of isomers is formed. researchgate.net |

| 4-Nitroimidazole | Bromine | 2,5-Dibromo-4-nitroimidazole | Intermediate for selective debromination. acs.orgacs.org |

Selective Debromination Techniques in Imidazole Synthesis

Selective debromination is a crucial technique for the synthesis of specific bromo-nitroimidazole isomers when direct regioselective bromination is not feasible. This is exemplified in the kilogram-scale synthesis of 2-bromo-4-nitroimidazole. acs.orgacs.org The process starts with the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitroimidazole. acs.org

The subsequent selective removal of the bromine atom at the 5-position is achieved through a reductive deiodination strategy. acs.orgacs.org This involves the use of sodium iodide and a reducing agent like sodium sulfite in a suitable solvent such as acetic acid. acs.org The reaction proceeds by the nucleophilic attack of the iodide ion, followed by reduction. The choice of solvent and reagents is critical for the success of this selective debromination. Acetic acid has been identified as a cost-effective and non-toxic solvent suitable for large-scale production. acs.org

This method provides a high yield of the desired 2-bromo-4-nitroimidazole, demonstrating an effective workaround to the challenges of regioselective bromination. acs.orgacs.org

N-Alkylation and C-Alkylation of Imidazole Nuclei

The introduction of alkyl groups at the nitrogen and carbon atoms of the imidazole ring is fundamental to achieving the 1,2-dimethyl substitution pattern of the target compound.

N-Alkylation: The N-alkylation of imidazoles is a common reaction, but for unsymmetrical imidazoles, it can result in a mixture of regioisomers. The regioselectivity of N-alkylation is influenced by several factors, including the electronic and steric effects of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., neutral or basic). otago.ac.nz In basic media, electron-withdrawing groups direct the alkylation to the more remote nitrogen atom. otago.ac.nz For the synthesis of 1,2-dimethyl-4-nitro-1H-imidazole, the starting material would likely be a 2-methyl-4-nitroimidazole derivative, which is then alkylated at the N1 position. The use of different bases, such as potassium carbonate or potassium hydroxide, and solvents like acetonitrile or dimethylformamide can influence the yield and reaction time. derpharmachemica.com Studies have shown that heating the reaction mixture can significantly improve the yields of N-alkylated products. derpharmachemica.com

C-Alkylation: Direct C-alkylation of an imidazole ring is generally less straightforward than N-alkylation. For the synthesis of the target compound, the C2-methyl group is typically introduced by starting with a precursor that already contains this feature, such as 2-methylimidazole. Subsequent nitration and bromination steps would then be performed on this scaffold.

Multi-Component Reaction Approaches to Imidazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a single step from simple acyclic precursors. isca.meacs.org The classical Debus-Radziszewski synthesis and its modifications are well-known MCRs for preparing tri- and tetra-substituted imidazoles. tandfonline.com These reactions typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia or a primary amine. tandfonline.com

Various catalysts, including p-toluenesulfonic acid (PTSA) and metal tetrafluoroborates, have been employed to promote these reactions under mild conditions, leading to good to excellent yields. isca.mersc.org The use of MCRs allows for the rapid generation of a library of substituted imidazole derivatives with high structural diversity. acs.org While a specific MCR for the direct synthesis of this compound is not explicitly detailed, the principles of MCRs could be adapted to construct the core 1,2-dimethyl-4-nitroimidazole ring system by selecting appropriate starting materials.

Optimization and Scalability of Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale production requires robust and optimized protocols that are both efficient and safe. An improved kilogram-scale synthesis of 2-bromo-4-nitroimidazole, a key building block for various nitroimidazole-based drugs, has been developed. acs.orgacs.org This process involves the dibromination of 4-nitroimidazole followed by selective debromination. acs.org The optimization of this process focused on factors such as solvent choice, reaction time, and temperature to ensure high yield and purity on a large scale. acs.org The use of acetic acid as a solvent in the debromination step is a key feature, as it is cost-effective and has a favorable safety profile for industrial applications. acs.org

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. derpharmachemica.com In the context of imidazole synthesis, microwave-assisted techniques have been successfully applied to various steps, including N-alkylation and coupling reactions. researchgate.netnih.gov The use of microwave heating can dramatically reduce reaction times from hours to minutes. researchgate.net For instance, the cyclization step in the synthesis of certain bicyclic nitroimidazoles was found to be improved under microwave conditions. nih.gov This enhancement is attributed to the efficient and rapid heating of the reaction mixture by the microwave energy. derpharmachemica.com

Ultrasonic Irradiation in Catalytic Coupling Reactions

Ultrasonic irradiation is another green chemistry technique that can enhance chemical reactions through the phenomenon of acoustic cavitation. nih.govdntb.gov.ua The application of ultrasound has been shown to be beneficial in the synthesis of substituted imidazoles, particularly in multi-component reactions and catalytic coupling reactions. mdpi.comorganic-chemistry.org Sonication can lead to higher yields, shorter reaction times, and improved selectivity compared to conventional methods. mdpi.comhielscher.com For example, ultrasound has been used to promote palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, which are relevant for further functionalization of the bromo-nitroimidazole core. organic-chemistry.org The mechanical effects of ultrasound can enhance mass transfer and activate catalyst surfaces, leading to more efficient catalytic processes. nih.gov

Reactivity and Mechanistic Investigations of 5 Bromo 1,2 Dimethyl 4 Nitro 1h Imidazole

Electrophilic Aromatic Substitution Reactivity of the Imidazole (B134444) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic compounds. The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The imidazole ring itself is generally susceptible to electrophilic attack due to its π-electron system.

However, in the case of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole, the reactivity towards electrophiles is significantly diminished. The primary reason for this deactivation is the potent electron-withdrawing nature of the nitro group (-NO₂) at the C4 position. cymitquimica.com This group strongly pulls electron density away from the imidazole ring through both inductive and resonance effects, making the ring electron-deficient and thus less attractive to incoming electrophiles. While the methyl groups at the N1 and C2 positions are activating, their electron-donating effect is insufficient to counteract the powerful deactivating influence of the nitro group. Consequently, electrophilic aromatic substitution reactions are not a synthetically viable pathway for the further functionalization of this compound under normal conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its inertness toward electrophiles, the electron-deficient nature of the ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of a strong electron-withdrawing group ortho or para to a good leaving group on an aromatic ring. masterorganicchemistry.com

The bromine atom at the C5 position is an excellent leaving group and is situated ortho to the powerfully activating nitro group at C4. This arrangement makes the C5 carbon atom highly electrophilic and prone to attack by a wide range of nucleophiles, resulting in the displacement of the bromide ion. This reactivity allows for the synthesis of various 4-nitroimidazole (B12731) analogs. nih.gov

Table 1: Representative SNAr Reactions of this compound

| Nucleophile (Nu-H) | Reagent Example | Product |

|---|---|---|

| Amine | Aniline (C₆H₅NH₂) | 5-(Phenylamino)-1,2-dimethyl-4-nitro-1H-imidazole |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxy-1,2-dimethyl-4-nitro-1H-imidazole |

The mechanism of SNAr reactions can be either a single-step (concerted) process or a multi-step (stepwise) process. For substrates like this compound, the reaction overwhelmingly proceeds through a stepwise addition-elimination mechanism. masterorganicchemistry.com

The first step, which is typically the rate-determining step, involves the nucleophilic attack at the C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net In this complex, the negative charge is delocalized across the imidazole ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization for the intermediate. The second step is the rapid expulsion of the bromide leaving group, which restores the aromaticity of the imidazole ring and yields the final substitution product. masterorganicchemistry.com While concerted mechanisms have been explored for some SNAr reactions, the ability of the nitro group to stabilize the anionic intermediate makes the stepwise pathway highly favorable for this compound. masterorganicchemistry.comresearchgate.net

The reaction demonstrates high chemo- and regioselectivity. The nucleophile selectively attacks the C5 position due to the electronic activation provided by the adjacent C4-nitro group. The nitro group activates the ortho (C5) and para (C2) positions towards nucleophilic attack. However, only the C5 position bears a suitable leaving group (bromine), directing the substitution to this site exclusively. The other positions on the ring are not sufficiently electrophilic to react. This predictable selectivity makes SNAr a reliable method for introducing diverse functional groups at the C5 position of the 1,2-dimethyl-4-nitro-1H-imidazole core.

SNAr at the Bromine-Substituted Position (C5)

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C5 position of this compound makes it an ideal electrophilic partner for such transformations.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for creating carbon-carbon bonds, typically between an organohalide and an organoboron compound. tcichemicals.comsemanticscholar.org this compound can be effectively coupled with various aryl, heteroaryl, or vinyl boronic acids or their corresponding esters under palladium catalysis.

The reaction generally requires a palladium catalyst, a base, and a suitable solvent. While effective, cross-coupling reactions involving nitrogen-rich heterocycles can sometimes be challenging due to the potential for the substrate's nitrogen atoms to coordinate with and inhibit the palladium catalyst. nih.govnih.gov This may necessitate the use of specialized ligands or catalyst systems to achieve high yields. rsc.org The reaction facilitates the synthesis of a wide array of 5-aryl- or 5-vinyl-1,2-dimethyl-4-nitro-1H-imidazoles, which are valuable structures in medicinal chemistry and materials science.

Table 2: Generalized Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Electrophile | This compound | Provides the imidazole core and the reactive C-Br bond. |

| Nucleophile | Phenylboronic Acid (C₆H₅B(OH)₂) | Provides the aryl group to be coupled. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Base | Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | Activates the organoboron species for transmetalation. nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions[9],[2],[4],

Regioselectivity in Bromonitroimidazole Substrates

The regioselectivity of reactions involving bromonitroimidazole substrates is a critical factor that dictates the structure of the final products. In the case of this compound, the positions of the bromo and nitro groups are fixed. However, understanding the regioselectivity in related bromonitroimidazole compounds provides valuable insights into the electronic and steric influences that govern their reactivity.

Alkylation reactions of nitroimidazoles, for instance, are highly sensitive to the position of the nitro group and the reaction conditions. Studies on 4-nitroimidazole and 2-methyl-5-nitroimidazole (B138375) have demonstrated that the substitution pattern on the imidazole ring significantly influences the outcome of N-alkylation. derpharmachemica.com For 4-nitroimidazole, alkylation predominantly occurs at the N-1 position. derpharmachemica.com Conversely, for 2-methyl-5-nitroimidazole, a regioselective preference for N-3 alkylation is observed, which is attributed to the steric hindrance imposed by the nitro group at the 5-position. derpharmachemica.com

Direct bromination of 1,2-dimethylimidazole (B154445) followed by nitration often leads to the formation of regioisomeric mixtures, such as 4-bromo and 5-bromo products, necessitating chromatographic separation to isolate the desired isomer. For example, the bromination of 1,2-dimethylimidazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) can yield 4-bromo-1,2-dimethyl-1H-imidazole. The subsequent nitration of such precursors must be carefully controlled to achieve the desired 4-nitro substitution without promoting isomerization or the formation of other nitrated species. The synthesis of this compound itself requires a strategic approach to ensure the correct placement of both the bromo and nitro substituents.

Optimization of Catalytic Systems and Reaction Conditions

The successful application of transition metal-catalyzed cross-coupling reactions involving this compound hinges on the meticulous optimization of the catalytic system and reaction parameters. Key variables that are typically fine-tuned include the choice of the palladium precatalyst, the nature of the ligand, the base, the solvent, and the reaction temperature.

Automated high-throughput screening and Design of Experiment (DoE) methodologies have become powerful tools for rapidly identifying optimal conditions for complex reactions like the Suzuki–Miyaura cross-coupling. nih.govnih.gov These approaches allow for the simultaneous evaluation of multiple discrete and continuous variables. nih.gov For instance, in the optimization of a Suzuki-Miyaura reaction, variables such as the palladacycle, ligand, temperature, reaction time, and catalyst loading are systematically varied to maximize the reaction yield and turnover number. nih.gov

The selection of the ligand is particularly crucial as it influences both the stability and activity of the palladium catalyst. nih.gov Dialkylbiarylphosphine ligands have shown distinct optimal reaction conditions compared to simple trialkyl- or triarylphosphine ligands in certain Suzuki-Miyaura couplings. nih.gov Similarly, the choice of base and solvent can have a profound impact on the reaction outcome. For example, in copper-free Sonogashira reactions, a combination of a specific base and solvent, such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in dimethyl sulfoxide (B87167) (DMSO), has been found to be highly effective for challenging aryl bromides. nih.gov

The following interactive table summarizes key parameters that are typically optimized in palladium-catalyzed cross-coupling reactions:

Other Transition Metal-Catalyzed Transformations

Beyond Sonogashira reactions, this compound can participate in a variety of other transition metal-catalyzed transformations, which are instrumental in the synthesis of complex organic molecules. nih.gov These reactions offer versatile pathways for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with a halide. nih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. nih.govnih.gov The catalytic system typically consists of a palladium(0) source and a phosphine (B1218219) ligand. nih.gov

Other notable transition metal-catalyzed reactions applicable to aryl halides include the Heck-Mizoroki reaction (coupling with an alkene) and the Buchwald-Hartwig amination (formation of a carbon-nitrogen bond). ncsu.edu The choice of the specific transformation depends on the desired final product and the compatibility of the substrates with the required reaction conditions. The efficiency and selectivity of these reactions are highly dependent on the nature of the catalyst, ligands, base, and solvent employed. nih.govresearchgate.net

Reactivity and Transformations of the Nitro Group

Reductive Transformations of the Nitro Moiety

The nitro group of this compound is a key functional group that can undergo a variety of reductive transformations, leading to the formation of different nitrogen-containing functionalities. The reduction of the nitro group is a fundamental process in the biological activity of many nitroimidazole compounds. mdpi.combangor.ac.uk

The reduction of nitroimidazoles can proceed through a series of intermediates, with the final product depending on the reducing agent and the reaction conditions. The initial step in the reduction is the formation of a nitro radical anion, which can then be further reduced. niscpr.res.in A four-electron reduction of the nitro group typically leads to the formation of a hydroxylamine (B1172632) derivative. tandfonline.comnih.gov This hydroxylamine intermediate is often a reactive species that can participate in subsequent reactions. nih.gov

A more extensive, six-electron reduction of the nitro group results in the formation of the corresponding amino group. tandfonline.com This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or metals in acidic media. cdnsciencepub.comwikipedia.org For example, the reduction of bromonitroimidazoles to the corresponding bromoaminoimidazoles has been successfully carried out using zinc and hydrochloric acid. cdnsciencepub.com

The following interactive table summarizes the products of nitro group reduction:

Radical Reactions and Electron Transfer Processes in Imidazole Chemistry

Radical reactions and electron transfer processes are fundamental to the chemistry and biological activity of nitroimidazoles, including this compound. The electron-deficient nature of the nitroimidazole core makes it susceptible to accepting electrons, initiating a cascade of chemical transformations. acs.orgnih.gov

Electron transfer to a nitroimidazole molecule leads to the formation of a transient negative ion, or a radical anion. nih.gov The stability and subsequent fragmentation of this radical anion are influenced by the molecular structure and the energy of the electron transfer process. acs.orgnih.gov Studies involving collisions of nitroimidazole derivatives with fast neutral potassium atoms have shown that the unimolecular decomposition of the parent anion can result in both single and multiple bond cleavages. acs.org

The fragmentation patterns of these radical anions can be quite specific. For instance, selective cleavage of a hydrogen atom from the N1 position has been observed in 4-nitroimidazole, a process that is blocked by methylation at this position. acs.org Furthermore, dissociative electron attachment to methylated nitroimidazoles can lead to the formation of various reactive anionic species, such as CN⁻, OH⁻, and NO₂⁻. nih.gov These radical species are highly reactive and are believed to be responsible for the biological effects of many nitroimidazole compounds. nih.gov The study of these electron transfer processes is crucial for understanding the mechanisms of action of this important class of compounds. acs.orgnih.gov

Derivatization Strategies and Analogue Synthesis

Diversification Through Functionalization at Imidazole (B134444) Ring Positions

Functionalization of the imidazole nucleus is a key strategy for creating libraries of related compounds. Modifications at the carbon and nitrogen atoms of the ring allow for fine-tuning of the molecule's steric and electronic properties.

The C4 and C5 positions of the imidazole ring, bearing the nitro and bromo groups respectively, are pivotal for introducing structural diversity. The bromine atom at C5 is an excellent leaving group, making it an ideal handle for various substitution and coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to replace the bromine atom with a wide range of aryl or heteroaryl groups, thereby generating biaryl systems. researchgate.net Similarly, Sonogashira coupling can introduce alkynyl moieties at this position. researchgate.net

While the nitro group at C4 is less readily displaced, its strong electron-withdrawing nature influences the reactivity of the entire ring, facilitating nucleophilic substitution at other positions. The synthesis of related compounds, such as 4-phenyl-substituted 5-nitroimidazoles, demonstrates that functionalization at the C4 position is a viable strategy for expanding molecular diversity. nih.govmdpi.com The selective functionalization of di-halogenated nitroimidazoles showcases the ability to sequentially modify these positions to build complex molecules. researchgate.net

| Starting Material Analogue | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Bromo-nitroimidazole | (Hetero)arylboronic acid | Suzuki-Miyaura Coupling | (Hetero)aryl-nitroimidazole | researchgate.net |

| Bromo-nitroimidazole | Terminal alkyne | Sonogashira Coupling | Alkynyl-nitroimidazole | researchgate.net |

In 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole, the N1 position is already substituted with a methyl group. The synthesis of analogues with different substituents at this position is a primary strategy for diversification. This is typically achieved by starting with a 4(5)-bromo-5(4)-nitroimidazole precursor and performing an N-alkylation reaction. The regioselectivity of this alkylation, determining whether the N1 or N3 of the parent imidazole is substituted, is highly dependent on the reaction conditions. derpharmachemica.com Factors such as the choice of solvent (e.g., DMSO, DMF, acetonitrile), the base (e.g., KOH, K2CO3), and the temperature can be manipulated to favor the desired N1-alkylated isomer. derpharmachemica.com This approach allows for the introduction of a wide variety of alkyl and substituted alkyl chains at the N1 position, significantly altering the lipophilicity and steric profile of the resulting molecules.

Synthesis of Conjugated Imidazole Derivatives (e.g., Biaryl Systems)

The creation of conjugated systems, particularly biaryl structures, is a significant objective in medicinal chemistry to explore interactions with biological targets. The C5-bromo substituent on the this compound scaffold is ideally suited for this purpose. Palladium-catalyzed cross-coupling reactions are the premier method for forging the necessary carbon-carbon bond between the imidazole core and an aromatic partner.

The Suzuki-Miyaura reaction, which couples the bromo-imidazole with an aryl or heteroaryl boronic acid, is a highly efficient method for synthesizing these biaryl derivatives. researchgate.net This reaction is known for its functional group tolerance and has been successfully applied to closely related di-bromo-nitroimidazole systems, indicating its applicability for creating diverse biaryl structures. researchgate.net The synthesis of compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, a regioisomer of the target compound, serves as a concrete example of a biaryl nitroimidazole synthesized via such coupling strategies. nih.gov

| Imidazole Substrate | Coupling Partner | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| 5-Bromo-nitroimidazole analogue | Arylboronic acid | Pd catalyst, base | 5-Aryl-nitroimidazole | researchgate.net |

| 4-Bromo-nitroimidazole analogue | Phenylboronic acid | Pd catalyst, base | 4-Phenyl-nitroimidazole | nih.gov |

Design and Synthesis of Advanced Imidazole Scaffolds via Sequential Coupling Reactions

To construct more complex and advanced molecular architectures, synthetic chemists can employ sequential coupling reactions. This strategy involves the stepwise functionalization of multiple reactive sites on the imidazole ring. A precursor molecule with multiple leaving groups, such as a di-bromo-nitroimidazole, is often used. researchgate.net

Spectroscopic and Structural Elucidation of 5 Bromo 1,2 Dimethyl 4 Nitro 1h Imidazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (1H) and carbon-13 (13C).

Proton (1H) NMR Characterization

In the 1H NMR spectrum of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole, two distinct signals corresponding to the two methyl groups are anticipated. The methyl group attached to the nitrogen atom (N1-methyl) and the methyl group at the C2 position of the imidazole (B134444) ring would exhibit different chemical shifts due to their unique electronic environments. The N1-methyl protons are expected to appear as a singlet, with a chemical shift influenced by the aromatic ring current and the electron-withdrawing nitro group. Similarly, the C2-methyl protons would also present as a singlet, with its chemical shift value being characteristic of a methyl group attached to an sp2-hybridized carbon within the imidazole ring. For comparison, in the related compound 5-bromo-1-methyl-1H-imidazole, the methyl protons show a specific chemical shift that provides a reference point for predicting the spectrum of the target compound.

Carbon-13 (13C) NMR Characterization

The 13C NMR spectrum of this compound is expected to display five distinct signals, one for each of the five carbon atoms in the molecule. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) would be significantly influenced by the substituents. The carbon atom bonded to the bromine (C5) and the carbon bearing the nitro group (C4) are expected to be deshielded, appearing at lower field values. The C2 carbon, situated between two nitrogen atoms, will also have a characteristic chemical shift. The two methyl carbons (N1-CH3 and C2-CH3) would appear at higher field, in the typical range for sp3-hybridized carbons. Analysis of 13C NMR data from various 5-nitroimidazole derivatives can aid in the precise assignment of these signals.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| N1-CH3 | Singlet | Aliphatic Region |

| C2-CH3 | Singlet | Aliphatic Region |

| C2 | - | Heteroaromatic Region |

| C4 | - | Heteroaromatic Region (deshielded) |

| C5 | - | Heteroaromatic Region (deshielded) |

Advanced Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would correlate the proton signals of the methyl groups to their directly attached carbon atoms. An HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, showing correlations between the N1-methyl protons and the C2 and C5 carbons of the imidazole ring, and between the C2-methyl protons and the C2 and N1 carbons. These correlations would provide definitive proof of the substitution pattern on the imidazole ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2 peaks) of similar intensity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C5H6BrN3O2), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass for this compound is a key parameter that would be confirmed by HRMS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO2) and the C-N and C=C bonds of the imidazole ring. The asymmetric and symmetric stretching vibrations of the nitro group typically appear as strong bands in the regions of 1500-1600 cm-1 and 1300-1400 cm-1, respectively. The stretching vibrations of the imidazole ring would also be observable.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm-1) | Vibrational Mode |

| Nitro (NO2) | 1500-1600 | Asymmetric Stretch |

| Nitro (NO2) | 1300-1400 | Symmetric Stretch |

| Imidazole Ring | Varies | C=C and C-N Stretches |

| C-H (methyl) | 2850-3000 | Stretch |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is diffracted into many specific directions by the crystalline atoms. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

Single Crystal X-ray Diffraction for Solid-State Molecular Structures

The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone was determined to be monoclinic with a space group of P21/c. researchgate.net The unit cell parameters were reported as a = 9.0255(5) Å, b = 14.9112(5) Å, c = 10.9438(5) Å, and β = 109.223(5)°. researchgate.net The volume of the unit cell was calculated to be 1390.71(12) ų, with four molecules (Z=4) per unit cell. researchgate.net The final R-factor for the structure was 0.0482. researchgate.net

Table 1: Crystallographic Data for 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone researchgate.net

| Parameter | Value |

| Empirical Formula | C12H9Br2N3O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.0255(5) |

| b (Å) | 14.9112(5) |

| c (Å) | 10.9438(5) |

| β (°) | 109.223(5) |

| Volume (ų) | 1390.71(12) |

| Z | 4 |

| R-factor | 0.0482 |

The molecular structure reveals the spatial arrangement of the atoms within the imidazole ring and the orientation of the bromo, methyl, and nitro substituents. This information is crucial for understanding the steric and electronic properties of this class of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is complementary to the energy difference between these states. UV-Vis spectroscopy is widely used for the quantitative determination of different analytes, such as transition metal ions, highly conjugated organic compounds, and biological macromolecules.

Specific experimental data regarding the Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound, including its absorption maxima (λmax) and molar absorptivity, were not available in the reviewed scientific literature. Further experimental investigation is required to determine the characteristic electronic transitions of this compound.

Computational and Theoretical Investigations of 5 Bromo 1,2 Dimethyl 4 Nitro 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to explore geometric and electronic structures, energy gaps, and thermodynamic properties. nih.gov For substituted nitroimidazoles, DFT methods like B3LYP are commonly employed to predict a wide range of molecular properties with high reliability. nih.govnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole, this would involve calculating bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Imidazole (B134444) Ring (Data based on related compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=C | ~1.35 | N-C-C | ~108 |

| C-N | ~1.38 | C-N-C | ~107 |

| C-NO₂ | ~1.45 | O-N-O | ~125 |

| C-Br | ~1.87 | C-C-Br | ~128 |

Note: This data is representative of typical values for substituted nitroimidazole rings and is for illustrative purposes only.

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govmdpi.com By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. These calculations are essential for assigning specific vibrational modes (stretching, bending, twisting) to the experimentally observed spectral bands. scirp.org

For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, typically found in the regions of 1300-1390 cm⁻¹ and 1500-1560 cm⁻¹ respectively. researchgate.net Other significant vibrations would involve the C-H stretching of the methyl groups, C-N and C=C stretching within the imidazole ring, and the C-Br stretching vibration at a lower frequency. mdpi.com Comparing calculated frequencies with experimental data helps confirm the molecular structure. researchgate.net

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in Nitroimidazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1300 - 1390 |

| C-H (Methyl) | Stretch | 2900 - 3050 |

| C=C / C=N (Ring) | Stretch | 1400 - 1625 |

| C-Br | Stretch | 500 - 600 |

Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In nitroimidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO is typically centered on the electron-withdrawing nitro group. researchgate.net This distribution facilitates intramolecular charge transfer. For this compound, the presence of the bromine atom and methyl groups would further influence the energies of these orbitals.

Table 3: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Illustrative Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -2.0 eV |

| Energy Gap | ΔE | 4.5 eV |

| Chemical Hardness | η | 2.25 eV |

| Electronegativity | χ | 4.25 eV |

Note: These values are representative for similar nitroaromatic compounds and demonstrate the type of data obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. nih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net

Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. In nitroimidazoles, these areas are typically found around the oxygen atoms of the nitro group. nih.govresearchgate.net

Blue Regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms. researchgate.net

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would likely show a strong negative potential localized on the nitro group, identifying it as the primary site for electrophilic interactions. The bromine atom and the regions around the methyl and ring protons would exhibit varying degrees of positive potential.

Computational chemistry can be used to explore the mechanisms of chemical reactions by identifying and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. DFT calculations can be employed to locate the geometry of the transition state and calculate its energy.

For a molecule like this compound, this type of analysis could provide mechanistic insights into reactions such as nucleophilic aromatic substitution (displacing the bromine or nitro group) or reactions involving the methyl groups. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most likely reaction pathway among several possibilities. This provides a theoretical foundation for understanding and predicting the chemical behavior of the compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which represent charge delocalization and hyperconjugation. acs.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-nitroimidazole |

Advanced Quantum Chemical Methods for Electronic Properties

Advanced quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like this compound. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

DFT calculations can predict a wide range of electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. For a nitroimidazole derivative, the strong electron-withdrawing nature of the nitro group is expected to lower the LUMO energy, making the compound a good electron acceptor. nih.gov

Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface. For this compound, an MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack, and positive potential (blue regions) elsewhere.

Illustrative Data: Calculated Electronic Properties

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational dynamics, its interactions with solvent molecules, and its behavior in a biological environment, such as near a protein or a cell membrane. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom. This allows for the observation of how the molecule behaves in a solution, revealing information about its flexibility, solvation shell, and potential to form intermolecular interactions. For instance, an MD simulation in water would show how water molecules orient around the polar nitro group and the imidazole ring. Such simulations are crucial for understanding how the molecule might behave in a physiological environment, which is a prerequisite for any potential therapeutic application. mdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aabu.edu.joaabu.edu.jo This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. researchgate.net

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. The results can identify the most likely binding mode and provide a prediction of the binding energy. For this compound, docking studies could be performed against various cancer-related proteins, for example, to explore its potential as an anticancer agent, a common application for novel nitroimidazole derivatives. arkat-usa.org

Following a molecular docking simulation, a detailed analysis of the best-scoring poses is conducted. This involves identifying the specific intermolecular interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds (given the presence of bromine). mdpi.com

The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the strength of the interaction. A lower binding energy indicates a more stable complex. The analysis would also detail which parts of this compound are crucial for binding. For example, the nitro group might form hydrogen bonds with specific residues, while the imidazole ring could be involved in π-stacking interactions. arkat-usa.org

Illustrative Data: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.2 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |

Calculation of Nonlinear Optical Properties (e.g., Hyperpolarizability)

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties. These materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. The presence of both an electron-donating group (the dimethylated imidazole ring) and a strong electron-withdrawing group (the nitro group) in this compound suggests it may possess NLO properties.

Quantum chemical calculations can be used to compute the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. scilit.comresearchgate.net A high β value is desirable for NLO materials. These calculations are typically performed using DFT or other quantum mechanical methods. The results can guide the design of new organic materials for applications in optoelectronics and photonics. nih.gov

Illustrative Data: Calculated Nonlinear Optical Properties

| Property | Illustrative Value (esu) |

|---|---|

| Polarizability (α) | 25 x 10⁻²⁴ |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules.

Illustrative Data: Hirshfeld Surface Analysis - Percentage Contribution of Intermolecular Contacts

| Contact Type | Illustrative Percentage Contribution |

|---|---|

| H···H | 45% |

| H···O/O···H | 25% |

| H···Br/Br···H | 15% |

| C···H/H···C | 10% |

Advanced Applications and Future Research Directions

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole as a Versatile Synthetic Building Block

The utility of this compound as a synthetic precursor stems from the distinct reactivity of its functional groups. The bromine atom at the C5 position and the nitro group at the C4 position provide orthogonal handles for a variety of chemical transformations, allowing for sequential and selective modifications.

The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, a common strategy in the synthesis of bioactive molecules. thieme-connect.com Similarly, Sonogashira coupling can install alkynyl moieties, while Buchwald-Hartwig amination can be used to form C-N bonds. The electron-withdrawing nature of the adjacent nitro group influences the reactivity of the C-Br bond, a factor that can be harnessed for selective transformations. cymitquimica.com

The nitro group profoundly influences the electronic character of the imidazole (B134444) ring, making it electron-deficient. This electronic feature is twofold in its synthetic utility. Firstly, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom can act as an effective leaving group in the presence of strong nucleophiles. researchgate.netaskfilo.com Secondly, the nitro group itself can be chemically modified. Its reduction to an amino group is a key transformation, as the resulting amine provides a new site for functionalization through acylation, alkylation, or diazotization reactions, thereby expanding the molecular diversity accessible from the parent scaffold.

| Reaction Type | Reactive Site | Potential Reagents/Catalysts | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C5-Br | Aryl/Heteroaryl Boronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Heteroaryl substituted imidazoles |

| Sonogashira Coupling | C5-Br | Terminal Alkynes, Pd/Cu Catalysts | 5-Alkynyl substituted imidazoles |

| Buchwald-Hartwig Amination | C5-Br | Amines, Pd Catalyst, Ligand (e.g., BINAP) | 5-Amino substituted imidazoles |

| Nucleophilic Aromatic Substitution (SNAr) | C5-Br | Strong Nucleophiles (e.g., Alkoxides, Thiolates) | 5-Alkoxy/Thioether substituted imidazoles |

| Nitro Group Reduction | C4-NO₂ | Reducing Agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl) | 4-Amino-5-bromo substituted imidazoles |

Development of Novel Synthetic Methodologies for Imidazole Functionalization

While the existing functional groups on this compound offer clear pathways for derivatization, a major frontier in organic synthesis is the development of methods for the direct functionalization of C-H bonds. nih.govacs.org Such approaches are highly atom-economical and can simplify synthetic routes by avoiding the pre-installation of functional groups.

Future research will likely focus on developing novel catalytic systems, often involving transition metals like palladium, copper, or rhodium, to selectively activate and functionalize the C-H bonds of imidazole derivatives. nih.gov Although the subject compound has no C-H bonds on its imidazole core, these methodologies become highly relevant for the modification of aryl or alkyl substituents introduced via cross-coupling reactions. For example, after a Suzuki coupling reaction attaches a phenyl group at the C5 position, C-H activation methods could be used to further decorate the new phenyl ring in a regioselective manner. This late-stage functionalization is a powerful tool for rapidly creating libraries of analogues for biological screening. acs.org The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups remains a significant goal in this area. nih.gov

Rational Design and Synthesis of Imidazole-Based Scaffolds with Tunable Reactivity

The strong electron-withdrawing effect of the C4-nitro group is the dominant factor controlling the reactivity of the scaffold, making the C5-bromo position susceptible to both metal-catalyzed cross-coupling and nucleophilic substitution. cymitquimica.com Medicinal chemists can leverage this predictable reactivity to design and synthesize focused libraries of compounds. For example, in a drug discovery program targeting a specific enzyme, the imidazole core can serve as a central scaffold. The C5 position can be systematically modified with a diverse set of aryl, heteroaryl, or alkyl groups via Suzuki coupling to probe the binding pocket for favorable interactions. thieme-connect.com This systematic modification is a key principle of structure-activity relationship (SAR) studies. mdpi.com The reactivity of the scaffold can be further "tuned" by modifying the substituents; for instance, reduction of the nitro group to an electron-donating amino group would fundamentally alter the electronic properties and subsequent reactivity of the imidazole ring.

Exploration of New Reactivity Patterns and Chemical Transformations

Beyond established transformations, ongoing research seeks to uncover novel reactivity patterns for highly functionalized heterocycles like this compound. One emerging area of interest is denitrative cross-coupling, a process where the nitro group itself acts as a leaving group. nih.govacs.org This represents a paradigm shift from traditional cross-coupling chemistry, which has historically relied on halide leaving groups. Developing catalytic systems that can selectively cleave the strong C-NO₂ bond would open up new synthetic pathways and further enhance the utility of nitroimidazoles as synthetic building blocks. nih.gov

Another area of exploration is radical-nucleophilic substitution (SRN1) reactions. Nitroaromatic compounds are known to participate in SRN1 mechanisms, which involve radical intermediates. rsc.org Investigating the potential of this compound to undergo such reactions could lead to the formation of unique C-C bonds with specific alkyl groups that are often difficult to install using conventional two-electron pathways. rsc.org Furthermore, the high degree of substitution and electronic strain on the imidazole ring may allow for unique ring-opening or rearrangement reactions under specific thermal, photochemical, or catalytic conditions, providing access to entirely new heterocyclic scaffolds.

Integration of Computational Chemistry in Predictive Synthesis and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights that guide experimental work. bohrium.com For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), can predict a wide range of molecular properties and rationalize its reactivity. scispace.comdntb.gov.ua

DFT calculations can be used to generate molecular orbital maps (e.g., HOMO and LUMO) and electrostatic potential surfaces, which help identify the most nucleophilic and electrophilic sites on the molecule. nih.gov This information is crucial for predicting the regioselectivity of reactions and understanding why certain transformations are favored over others. For example, calculations can quantify the extent to which the nitro group withdraws electron density from the ring and activates the C-Br bond. dntb.gov.ua

Furthermore, computational modeling can be used to elucidate complex reaction mechanisms. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can gain a detailed understanding of how a reaction proceeds. This knowledge is vital for optimizing reaction conditions (e.g., choice of catalyst, solvent, temperature) to improve yields and selectivity. In the context of drug design, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of the scaffold might bind to a biological target, thereby guiding the rational design of more potent and selective therapeutic agents. nih.govmdpi.com

| Computational Method | Application | Predicted/Calculated Information |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Prediction | HOMO/LUMO energies, electrostatic potential, charge distribution, bond energies. nih.gov |

| Transition State Theory | Mechanistic Understanding | Reaction energy profiles, activation barriers, identification of intermediates. |

| Molecular Docking | Rational Drug Design | Binding modes and affinities of derivatives in protein active sites. mdpi.com |

| Molecular Dynamics (MD) | Binding Stability | Stability of ligand-protein complexes over time, conformational changes. scispace.com |

| QSAR (Quantitative Structure-Activity Relationship) | Lead Optimization | Correlation of molecular descriptors with biological activity. mdpi.com |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.